molecular formula C8H7BrClNO B112795 N-(2-bromo-4-chlorophenyl)acetamide CAS No. 57045-85-9

N-(2-bromo-4-chlorophenyl)acetamide

Cat. No.: B112795
CAS No.: 57045-85-9
M. Wt: 248.5 g/mol
InChI Key: FXRJRUAYMSVQKU-UHFFFAOYSA-N
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Description

N-(2-bromo-4-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7BrClNO and a molecular weight of 248.51 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

N-(2-bromo-4-chlorophenyl)acetamide is a chemical compound with the linear formula C8H7BrClNO It is known to be used as an intermediate in pharmaceutical manufacturing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, pH, and the presence of other chemicals . These factors can influence the compound’s efficacy as a pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-chlorophenyl)acetamide typically involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-4-chloroaniline+acetic anhydrideThis compound+acetic acid\text{2-bromo-4-chloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-bromo-4-chloroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

N-(2-bromo-4-chlorophenyl)acetamide is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-bromophenyl)acetamide
  • 2-(4-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(2-bromo-4-chlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-bromo-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJRUAYMSVQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300375
Record name N-(2-bromo-4-chlorophenyl)acetamide
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Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57045-85-9
Record name N-(2-Bromo-4-chlorophenyl)acetamide
Source CAS Common Chemistry
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Record name NSC 136497
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Record name 57045-85-9
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Record name N-(2-bromo-4-chlorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-bromo-4-chlorophenyl)
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chloroaniline (1 g, 4.84 mmol) in acetic anhydride (5 ml, 4.84 mmol) was stirred at RT for 1.5 hrs. The resulting suspension was collected by filtration and dried on a vacuum line to give the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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